molecular formula C16H22BrClN2O5 B4005598 1-[2-(2-Bromo-6-chloro-4-methylphenoxy)ethyl]-4-methylpiperazine;oxalic acid

1-[2-(2-Bromo-6-chloro-4-methylphenoxy)ethyl]-4-methylpiperazine;oxalic acid

Cat. No.: B4005598
M. Wt: 437.7 g/mol
InChI Key: UEOUSTSHVNIBHA-UHFFFAOYSA-N
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Description

1-[2-(2-Bromo-6-chloro-4-methylphenoxy)ethyl]-4-methylpiperazine;oxalic acid is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of bromine, chlorine, and methyl groups attached to a phenoxyethyl moiety, which is further linked to a piperazine ring. The addition of oxalic acid enhances its stability and solubility, making it a valuable compound for research and industrial purposes.

Preparation Methods

The synthesis of 1-[2-(2-Bromo-6-chloro-4-methylphenoxy)ethyl]-4-methylpiperazine typically involves multiple steps, including halogenation, etherification, and piperazine ring formation. The synthetic route can be summarized as follows:

    Halogenation: The starting material, 4-methylphenol, undergoes bromination and chlorination to introduce bromine and chlorine atoms at specific positions on the aromatic ring.

    Etherification: The halogenated phenol is then reacted with 2-chloroethyl ether to form the phenoxyethyl intermediate.

    Piperazine Ring Formation: The phenoxyethyl intermediate is subsequently reacted with 4-methylpiperazine under controlled conditions to form the final compound.

    Oxalic Acid Addition: The final step involves the addition of oxalic acid to enhance the compound’s stability and solubility.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to improve yield and purity.

Chemical Reactions Analysis

1-[2-(2-Bromo-6-chloro-4-methylphenoxy)ethyl]-4-methylpiperazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the aromatic ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones, depending on the reagents and conditions used.

    Coupling Reactions: The phenoxyethyl moiety can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common reagents used in these reactions include palladium catalysts, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[2-(2-Bromo-6-chloro-4-methylphenoxy)ethyl]-4-methylpiperazine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and formulation.

    Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[2-(2-Bromo-6-chloro-4-methylphenoxy)ethyl]-4-methylpiperazine involves its interaction with specific molecular targets and pathways. The compound’s bromine and chlorine atoms can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The piperazine ring can interact with receptors or ion channels, affecting cellular signaling and function.

Comparison with Similar Compounds

1-[2-(2-Bromo-6-chloro-4-methylphenoxy)ethyl]-4-methylpiperazine can be compared with other similar compounds, such as:

    1-[2-(2-Bromo-4-methylphenoxy)ethyl]-4-methylpiperazine: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    1-[2-(2-Chloro-4-methylphenoxy)ethyl]-4-methylpiperazine: Lacks the bromine atom, which may influence its chemical properties and applications.

    1-[2-(4-Methylphenoxy)ethyl]-4-methylpiperazine:

The presence of both bromine and chlorine atoms in 1-[2-(2-Bromo-6-chloro-4-methylphenoxy)ethyl]-4-methylpiperazine makes it unique and potentially more versatile in various applications.

Properties

IUPAC Name

1-[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]-4-methylpiperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrClN2O.C2H2O4/c1-11-9-12(15)14(13(16)10-11)19-8-7-18-5-3-17(2)4-6-18;3-1(4)2(5)6/h9-10H,3-8H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEOUSTSHVNIBHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)OCCN2CCN(CC2)C)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[2-(2-Bromo-6-chloro-4-methylphenoxy)ethyl]-4-methylpiperazine;oxalic acid
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1-[2-(2-Bromo-6-chloro-4-methylphenoxy)ethyl]-4-methylpiperazine;oxalic acid
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1-[2-(2-Bromo-6-chloro-4-methylphenoxy)ethyl]-4-methylpiperazine;oxalic acid
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1-[2-(2-Bromo-6-chloro-4-methylphenoxy)ethyl]-4-methylpiperazine;oxalic acid
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1-[2-(2-Bromo-6-chloro-4-methylphenoxy)ethyl]-4-methylpiperazine;oxalic acid
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1-[2-(2-Bromo-6-chloro-4-methylphenoxy)ethyl]-4-methylpiperazine;oxalic acid

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